Anxiolytic Efficacy vs. Diazepam and Tandospirone in Three Rat Anxiety Models
In a direct head-to-head comparison across three validated rat anxiety models, AP-521 demonstrated equal or more potent anxiolytic-like effects compared to diazepam (a benzodiazepine receptor agonist) and tandospirone (a partial 5-HT1A receptor agonist) [1]. Unlike diazepam, AP-521 does not bind to the benzodiazepine receptor, eliminating benzodiazepine-associated side effect liabilities [2].
| Evidence Dimension | Anxiolytic efficacy |
|---|---|
| Target Compound Data | Equal or more potent anxiolytic-like effects |
| Comparator Or Baseline | Diazepam (benzodiazepine agonist) and tandospirone (partial 5-HT1A agonist) |
| Quantified Difference | Comparable or superior efficacy without benzodiazepine receptor binding |
| Conditions | Vogel-type conflict test, elevated plus maze test, and conditioned fear stress test in male Sprague-Dawley rats |
Why This Matters
For researchers investigating non-benzodiazepine anxiolytic mechanisms, AP-521 provides a comparator compound with established efficacy benchmarks against clinical reference agents.
- [1] Kasahara K, Hashimoto S, Hattori T, Kawasaki K, Tsujita R, Nakazono O, Takao K, Kawakubo H, Nagatani T. The effects of AP521, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats. J Pharmacol Sci. 2015 Jan;127(1):109-16. doi: 10.1016/j.jphs.2014.11.008. PMID: 25704026. View Source
- [2] Kawakubo H, Okazaki K, Nagatani T, Takao K, Hasimoto S, Sugihara T. (R)-1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines: novel optically active compounds with strong 5-HT1A receptor binding ability exhibiting anticonflict activity and lessening of memory impairment. J Med Chem. 1993 Nov 12;36(23):3526-32. doi: 10.1021/jm00075a006. PMID: 7902439. View Source
